2-Borono-4-methoxybenzoic acid 2-Borono-4-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1799979-63-7
VCID: VC11705266
InChI: InChI=1S/C8H9BO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
SMILES: B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O
Molecular Formula: C8H9BO5
Molecular Weight: 195.97 g/mol

2-Borono-4-methoxybenzoic acid

CAS No.: 1799979-63-7

Cat. No.: VC11705266

Molecular Formula: C8H9BO5

Molecular Weight: 195.97 g/mol

* For research use only. Not for human or veterinary use.

2-Borono-4-methoxybenzoic acid - 1799979-63-7

Specification

CAS No. 1799979-63-7
Molecular Formula C8H9BO5
Molecular Weight 195.97 g/mol
IUPAC Name 2-borono-4-methoxybenzoic acid
Standard InChI InChI=1S/C8H9BO5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Standard InChI Key BRKFZFXHNYARDX-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O
Canonical SMILES B(C1=C(C=CC(=C1)OC)C(=O)O)(O)O

Introduction

Structural Characterization & Nomenclature

Molecular Architecture

2-Borono-4-methoxybenzoic acid contains three functional groups:

  • Boronic acid (-B(OH)₂) at the ortho position

  • Methoxy (-OCH₃) at the para position

  • Carboxylic acid (-COOH) at the benzene ring's primary position

The interplay between these groups creates unique electronic effects. The methoxy group exerts electron-donating resonance (+M effect), while the boronic acid acts as an electron-withdrawing group (-I effect). This polarization may enhance the compound's reactivity in cross-coupling reactions .

Spectroscopic Signatures (Predicted)

TechniqueExpected Features
¹H NMR- Aromatic protons: δ 7.2–8.1 ppm (complex splitting due to adjacent substituents)
¹¹B NMRSignal near δ 30 ppm, typical for arylboronic acids
IR- B-O stretch: ~1340 cm⁻¹
- COOH: ~1680 cm⁻¹
- OCH₃: ~2830 cm⁻¹

These predictions derive from studies of analogous structures, as direct experimental data remains unavailable .

Synthetic Approaches

Retrosynthetic Analysis

Two plausible routes emerge:

Route A: Boronation of 4-Methoxybenzoic Acid

  • Protection: Methylate carboxylic acid to prevent boronation interference

  • Directed ortho-Metalation: Use LDA or Grignard reagents to deprotonate ortho position

  • Borylation: Introduce boron via Miyaura borylation (Pd catalysis)

  • Deprotection: Hydrolyze methyl ester to regenerate -COOH

Route B: Carboxylation of 2-Borono-4-methoxybenzene

  • Suzuki Coupling: Assemble boronate-containing aromatic core

  • Oxidative Carboxylation: Convert methyl group to -COOH via KMnO₄/H⁺

Reactivity Profile

pH-Dependent Behavior

pH RangeDominant FormImplications
<2Neutral -B(OH)₂, -COOHLow solubility, crystalline precipitates
2–8-B(OH)₂, -COO⁻Enhanced aqueous solubility
>8-B(OH)₃⁻, -COO⁻Risk of protodeboronation

Biological & Material Applications

Medicinal Chemistry Prospects

Boronic acids show promise in:

  • Protease Inhibition: Transition-state mimicry (e.g., bortezomib)

  • Saccharide Recognition: Reversible diol complexation

The methoxy group could modulate blood-brain barrier penetration compared to halogenated analogs.

Polymer Science Applications

Potential roles include:

  • Self-Healing Materials: Dynamic B-O bonds enable reversible crosslinking

  • CO₂ Capture: Carboxylic acid/boronic acid协同效应 for gas adsorption

Challenges & Research Directions

Stability Concerns

Boronic acids are prone to:

  • Protodeboronation: Especially under basic conditions

  • Oxidation: B(III)→B(V) transformations under aerobic conditions

Stabilization strategies:

  • Chelation: Introduce adjacent coordinating groups (e.g., -NH₂)

  • Steric Shielding: Use bulky substituents near boron

Characterization Difficulties

  • ¹¹B NMR Sensitivity: Low natural abundance (19.9%) and quadrupolar relaxation

  • Crystallization Issues: Polymorphism risks due to multiple H-bond donors

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